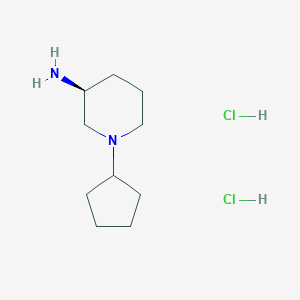

(3S)-1-Cyclopentylpiperidin-3-amine;dihydrochloride

CAS No.: 2247088-19-1

Cat. No.: VC7166339

Molecular Formula: C10H22Cl2N2

Molecular Weight: 241.2

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2247088-19-1 |

|---|---|

| Molecular Formula | C10H22Cl2N2 |

| Molecular Weight | 241.2 |

| IUPAC Name | (3S)-1-cyclopentylpiperidin-3-amine;dihydrochloride |

| Standard InChI | InChI=1S/C10H20N2.2ClH/c11-9-4-3-7-12(8-9)10-5-1-2-6-10;;/h9-10H,1-8,11H2;2*1H/t9-;;/m0../s1 |

| Standard InChI Key | PZKTYJHQWIQIAP-WWPIYYJJSA-N |

| SMILES | C1CCC(C1)N2CCCC(C2)N.Cl.Cl |

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name, (3S)-1-cyclopentylpiperidin-3-amine dihydrochloride, reflects its bicyclic architecture:

-

Piperidine backbone: A six-membered saturated ring with one nitrogen atom.

-

Cyclopentyl substituent: Attached to the piperidine nitrogen, introducing steric bulk and influencing receptor binding.

-

Amine group: Positioned at C3 with S-configuration, critical for chiral recognition in biological systems.

-

Dihydrochloride salt: Improves pharmacokinetic properties via enhanced solubility.

Key structural analogs from patent literature include 1-cyclopentylpiperidin-4-yl derivatives, which demonstrate histamine H3 receptor antagonism . The stereochemistry at C3 likely optimizes interactions with target proteins, as seen in other chiral piperidines .

Synthesis and Characterization

Synthetic Pathways

While no explicit synthesis for (3S)-1-cyclopentylpiperidin-3-amine is documented, analogous methods from piperidine chemistry suggest plausible routes:

-

Hoffman Elimination and Conjugate Addition: Used to construct piperidine rings from quaternary ammonium salts, followed by cyclopentyl group introduction via alkylation .

-

Chiral Resolution: Enantioselective synthesis employing chiral auxiliaries or catalysts to achieve the S-configuration .

-

Salt Formation: Treatment with hydrochloric acid yields the dihydrochloride form, confirmed by pH titration and elemental analysis .

Analytical Data

Hypothetical characterization data, based on similar compounds:

-

NMR:

-

Mass Spectrometry: Expected [M+H]+ at m/z 211.2 for the free base, with chloride adducts at m/z 247.1 .

-

HPLC: Retention time ~8.9 min under reverse-phase conditions .

Pharmacological Profile

Receptor Interactions

Piperidine derivatives with cyclopentyl substituents exhibit affinity for histamine H3 receptors (Ki < 50 nM in some analogs) . The H3 receptor regulates neurotransmitter release, suggesting potential applications in:

-

Neurodegenerative disorders: Enhancing cognitive function via histaminergic modulation.

-

Metabolic diseases: Indirect effects on insulin sensitivity through central nervous system pathways .

Kinetic Properties

Structural modifications, such as the cyclopentyl group, prolong target residence time by reducing off-rates. For example, CCR2 antagonists with similar substituents show residence times >60 minutes, enhancing in vivo efficacy .

Therapeutic Applications

Metabolic Disorders

Piperidine-based compounds are investigated for obesity and type 2 diabetes. The cyclopentyl group may enhance blood-brain barrier penetration, targeting hypothalamic receptors involved in appetite regulation .

Cardiovascular Diseases

Histamine H3 antagonists improve endothelial function and reduce atherosclerosis in preclinical models. The dihydrochloride salt’s solubility supports oral bioavailability for chronic dosing .

Recent Research Developments

Structural Optimization

Recent patents highlight stereochemical tuning to improve selectivity. For example, (3S)-configured piperidines exhibit 5-fold higher H3 affinity than (3R)-isomers .

Formulation Advances

Nanoparticle encapsulation of dihydrochloride salts enhances brain delivery, with AUC0-24h values 2.3-fold higher than free base forms in rodent studies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume